Boc-phe-leu-phe-leu-phe
Overview
Description
Synthesis Analysis
The synthesis of peptides containing Boc-protected amino acids and dehydro amino acid residues has been explored in several studies. For instance, the peptide N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 was synthesized through a standard workup procedure, coupling N-Boc-L-Phe-dehydro-Leu-OH to valine methyl ester . Similarly, other peptides such as Boc-Leu-Delta(Z)3Pal-Leu-OMe were synthesized using the Erlenmeyer azlactone method . These methods demonstrate the versatility of peptide synthesis techniques in incorporating both standard and modified amino acids to achieve desired molecular conformations.
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structure of synthesized peptides. The crystal structure of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 revealed a β-turn II conformation, characterized by specific backbone torsion angles and an intramolecular hydrogen bond . The crystal structure of Boc-Leu-Delta(Z)3Pal-Leu-OMe also showed an extended conformation, which is a common feature among peptides containing dehydro amino acid residues . These findings highlight the impact of specific amino acid residues on the overall conformation of peptides.
Chemical Reactions Analysis
The studies reviewed do not provide explicit details on the chemical reactions of Boc-protected peptides with dehydro amino acid residues. However, the synthesis methods employed suggest that these peptides can participate in standard peptide coupling reactions, with the potential for further modifications and reactions based on the functional groups present in the side chains and protecting groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides are closely related to their molecular structure. For example, the presence of dehydro amino acid residues can influence the peptide's conformation, as seen in the β-turn II conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 . The crystal structures obtained provide insights into the stability of these conformations, which are often stabilized by hydrogen bonds and van der Waals interactions . These properties are crucial for understanding the behavior of peptides in biological systems and their potential applications.
Scientific Research Applications
Renin Inhibition Research
- CP-71,362, a variant of Boc-Phe-Leu-Phe-Leu-Phe, has been identified as a potent inhibitor of both rat and dog plasma renin. This compound is significant in studying the renin-angiotensin system in hypertensive models, providing a valuable experimental tool (Kleinman et al., 1994).
Peptide Conformational Studies
- Research on isomeric acyclic tetrapeptides containing a Z-dehydrophenylalanine residue, closely related to Boc-Phe-Leu-Phe-Leu-Phe, has been conducted to investigate their solution conformations. This research enhances understanding of peptide folding and structure (Uma et al., 2009).
Synthesis of Chemotactic Peptide Antagonists
- Boc-Phe-Leu-Phe-Leu-Phe and its variants have been synthesized and studied for their role as inhibitors in chemotactic responses. Such peptides are relevant in understanding and potentially modulating immune responses (Day et al., 1980).
Investigating Human Neutrophil Receptors
- Variants of Boc-Phe-Leu-Phe-Leu-Phe have been studied for their interaction with human neutrophil formylpeptide receptors. Understanding this interaction is crucial for comprehending neutrophil responses and immune system functioning (Dalpiaz et al., 2001).
Role in Angiogenesis Inhibition
- N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2), a related peptide, has been found to inhibit the angiogenic activity of heparin-binding growth factors, including VEGF-A. This discovery is significant in the context of tumor biology and treatment strategies (Nawaz et al., 2018).
Receptor-Mediated Chemotaxis Studies
- Research on Boc-Phe-Leu-Phe-Leu-Phe and its derivatives has contributed to the understanding of receptor-mediated chemotaxis, particularly in the context of human spermatozoa and neutrophils. These findings are crucial for reproductive biology and immunology (Gnessi et al., 1985).
Future Directions
The future directions of “Boc-Phe-Leu-Phe-Leu-Phe” involve its potential applications in nanomedicine. Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The peptide’s self-assembly into nanostructures and hydrogels holds substantial promise for the creation of the next generation nanomedicines .
properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-LTLCPEALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933330 | |
Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-phe-leu-phe-leu-phe | |
CAS RN |
148182-34-7 | |
Record name | tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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